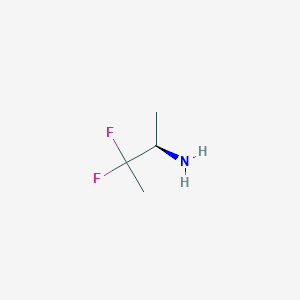

(2R)-3,3-difluorobutan-2-amine

Description

(2R)-3,3-Difluorobutan-2-amine is a chiral secondary amine characterized by a four-carbon backbone with two fluorine atoms at the third carbon and an amine group at the second carbon in the (R)-configuration. Fluorinated amines are often explored for their enhanced metabolic stability, bioavailability, and binding affinity in drug development .

Properties

Molecular Formula |

C4H9F2N |

|---|---|

Molecular Weight |

109.12 g/mol |

IUPAC Name |

(2R)-3,3-difluorobutan-2-amine |

InChI |

InChI=1S/C4H9F2N/c1-3(7)4(2,5)6/h3H,7H2,1-2H3/t3-/m1/s1 |

InChI Key |

CSENXKZAOYXNPN-GSVOUGTGSA-N |

Isomeric SMILES |

C[C@H](C(C)(F)F)N |

Canonical SMILES |

CC(C(C)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Stereospecific Nucleophilic Deoxyfluorination

One of the key methods for introducing the geminal difluoro group involves nucleophilic deoxyfluorination of appropriate hydroxy precursors. This method uses reagents such as diethylaminosulfur trifluoride (DAST) or N-fluorobenzenesulfonimide (NFSI) under controlled temperature conditions to replace hydroxyl groups with fluorine atoms stereospecifically.

Example: Starting from a protected hydroxy intermediate, treatment with DAST at 0 °C for one hour leads to stereospecific inversion at the fluorinated center, yielding the anti-1,3-difluoro compound precursor to (2R)-3,3-difluorobutan-2-amine.

The stereochemical outcome is confirmed by optical activity measurements, indicating inversion without neighboring group participation.

Purification often involves treatment with tetrabutylammonium fluoride (TBAF) to remove protecting groups and isolate the pure difluorinated intermediate.

Hofmann and Curtius Rearrangements for Amine Installation

The amine group at the 2-position can be introduced via classical rearrangement reactions:

Hofmann Rearrangement : Conversion of a primary amide intermediate to a primary amine with one less carbon atom using bromine and a base. This method involves formation of an N-bromoamide, rearrangement to an isocyanate intermediate, and hydrolysis to yield the amine.

Curtius Rearrangement : Starting from an acyl azide prepared from the corresponding acid chloride, heating in the presence of water leads to nitrogen gas loss and formation of an isocyanate intermediate, which hydrolyzes to the primary amine.

Both rearrangements are stereospecific and are best employed starting from the corresponding carboxylic acid precursors, which can be converted to acid chlorides with thionyl chloride (SOCl2) before further transformations.

Use of Enantiomerically Pure Starting Materials and Chiral Resolution

The stereochemistry of (2R)-3,3-difluorobutan-2-amine is controlled by employing enantiomerically pure starting materials or by resolution of racemic mixtures.

Enantiomers can be separated by selective crystallization of diastereomeric salts using optically active acids such as tartaric acid or camphorsulfonic acid, or by chromatographic methods on chiral stationary phases.

Stereospecific synthesis routes rely on chiral pool starting materials or stereoselective fluorination and amination steps to maintain or induce the desired configuration.

Example Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Carboxylic acid to acid chloride | Thionyl chloride (SOCl2), reflux | Acid chloride intermediate |

| 2 | Formation of amide or acyl azide | Ammonia or sodium azide (NaN3) | Primary amide or acyl azide |

| 3 | Hofmann or Curtius rearrangement | Br2 + base (Hofmann) or heat + water (Curtius) | Primary amine with stereochemical retention |

| 4 | Nucleophilic deoxyfluorination | DAST or NFSI, low temperature | Installation of geminal difluoro group |

| 5 | Deprotection and purification | TBAF or KOH in methanol | Pure (2R)-3,3-difluorobutan-2-amine |

Research Data and Optimization

Electrophilic Fluorination Optimization

Stereochemical Confirmation

LogP and Physicochemical Properties

- Studies show that geminal difluorination decreases lipophilicity compared to non-fluorinated analogs, which is significant for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-3,3-Difluorobutan-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, treatment with nucleophiles like thiols or amines can lead to the formation of new derivatives.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or nitriles. Conversely, reduction reactions can convert the amine to more reduced forms, such as primary amines or hydrocarbons.

Addition Reactions: The compound can participate in addition reactions, particularly at the amine group, forming adducts with electrophiles.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield a variety of fluorinated amine derivatives, while oxidation can produce imines or nitriles.

Scientific Research Applications

Chemistry

In chemistry, (2R)-3,3-difluorobutan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and fluorine content make it valuable for studying stereoelectronic effects and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioisostere in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds, making (2R)-3,3-difluorobutan-2-amine a useful scaffold for developing new drugs.

Medicine

In medicine, derivatives of (2R)-3,3-difluorobutan-2-amine are explored for their therapeutic potential. Fluorinated amines are known to exhibit various biological activities, including antiviral, antibacterial, and anticancer properties.

Industry

In the industrial sector, (2R)-3,3-difluorobutan-2-amine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (2R)-3,3-difluorobutan-2-amine involves its interaction with specific molecular targets. The fluorine atoms can influence the electronic properties of the molecule, affecting its binding affinity and reactivity. In biological systems, the compound may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

2,2-Difluoroethylamine

Structure : A two-carbon chain with two fluorine atoms at the second carbon and a primary amine group.

Synthesis : Produced via reaction of 2,2-difluoro-1-chloroethane with an imide in the presence of an acid scavenger, followed by acid/base cleavage .

Key Differences :

- Shorter carbon chain (C2 vs. C4 in the target compound).

- Primary amine (vs. secondary amine in the target compound).

- Lacks stereochemical complexity.

N,N-Dibenzyl-3-Fluoro-3-Methylbutan-1-Amine

Structure: A four-carbon chain with a fluorine atom and methyl group at the third carbon, substituted with two benzyl groups on the amine. Synthesis: Prepared by treating 4-(dibenzylamino)-2-methylbutan-2-ol with diethylaminosulfur trifluoride (DAST) . Key Differences:

- Tertiary amine (vs. secondary amine in the target compound).

- Additional methyl and benzyl substituents alter steric and electronic properties.

- Fluorine at a single position (vs. geminal difluoro substitution in the target compound).

1-(4-Fluorophenyl)-3,3-Dimethylbutan-1-Amine

Structure : A four-carbon chain with a 4-fluorophenyl group at the first carbon and two methyl groups at the third carbon.

Properties : Data on safety and reactivity are unavailable, but aromatic fluorine substitution may enhance lipophilicity and π-π stacking interactions in drug-receptor binding .

Key Differences :

- Aromatic fluorine (vs. aliphatic fluorine in the target compound).

- Bulky dimethyl groups at C3 (vs. difluoro substitution in the target compound).

(2R)-4-(6-Fluoro-1H-Indol-3-yl)Butan-2-Amine

Structure: A four-carbon chain with an (R)-configured amine at C2 and a 6-fluoroindole moiety at C3. Key Differences:

- Complex heterocyclic substituent (indole) introduces aromaticity and hydrogen-bonding capacity.

- Fluorine is part of an aromatic system (vs. aliphatic in the target compound).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2R)-3,3-difluorobutan-2-amine, and how is stereochemical purity ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For enantiomeric purity, chiral resolution (e.g., enzymatic kinetic resolution) or asymmetric catalysis (e.g., using chiral ligands) is employed. For example, (R)-4-fluorobutan-2-amine synthesis uses chiral auxiliaries to control stereochemistry . Acid scavengers like triethylamine and solvents such as toluene or DMF are critical for minimizing side reactions . Post-synthesis, chiral HPLC or polarimetry confirms enantiomeric excess (ee) >95% .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of (2R)-3,3-difluorobutan-2-amine?

- Methodological Answer :

- 19F NMR : Identifies fluorine environments (δ -120 to -140 ppm for CF2 groups) and confirms substitution patterns .

- 1H NMR : Resolves stereochemistry via coupling constants (e.g., J values for vicinal fluorines) .

- Mass Spectrometry (HRMS) : Validates molecular weight (C4H9F2N, MW 121.12 g/mol) and detects impurities .

- IR Spectroscopy : Confirms amine (-NH2) stretches (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Q. What are the primary research applications of (2R)-3,3-difluorobutan-2-amine in medicinal chemistry?

- Methodological Answer : The compound serves as a building block for fluorinated analogs of bioactive amines. Its difluoro group enhances metabolic stability and modulates lipophilicity, making it valuable in:

- Enzyme inhibition studies : Fluorine’s electron-withdrawing effects alter binding to catalytic sites (e.g., monoamine oxidases) .

- Receptor ligand design : The stereochemistry influences selectivity for G protein-coupled receptors (GPCRs) .

- Prodrug development : Amine functionalization improves solubility and bioavailability .

Advanced Research Questions

Q. How do the electronic effects of the 3,3-difluoro substitution influence the reactivity and stability of (2R)-3,3-difluorobutan-2-amine in nucleophilic reactions?

- Methodological Answer : The 3,3-difluoro group is strongly electron-withdrawing, reducing the amine’s basicity (pKa ~8.5 vs. ~10.5 for non-fluorinated analogs). This impacts:

- Nucleophilicity : Lower reactivity in SN2 reactions, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures .

- Oxidative stability : Resistance to auto-oxidation due to fluorine’s inductive effects, confirmed via accelerated stability testing (40°C/75% RH) . Computational studies (DFT) predict charge distribution and reaction pathways .

Q. What challenges arise in reconciling contradictory data regarding the biological activity of (2R)-3,3-difluorobutan-2-amine across different assay systems?

- Methodological Answer : Discrepancies may stem from:

- Enantiomer interference : Trace (2S)-isomers in racemic mixtures can skew receptor binding data. Use chiral chromatography to validate purity .

- Assay conditions : pH variations affect ionization (e.g., amine protonation in cell-based vs. cell-free assays). Standardize buffer systems (e.g., PBS at pH 7.4) .

- Metabolic differences : Species-specific enzyme expression (e.g., cytochrome P450) alters metabolite profiles. Cross-validate using microsomal assays .

Q. What computational modeling approaches are recommended to predict the binding affinity of (2R)-3,3-difluorobutan-2-amine with target enzymes?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate interactions with active sites (e.g., MAO-B) using fluorine’s van der Waals radius (1.47 Å) .

- Molecular Dynamics (GROMACS) : Assess conformational stability over 100-ns trajectories in explicit solvent models .

- QSAR Models : Coramine substituent effects (e.g., Hammett σ values for CF2 groups) with inhibitory constants (Ki) .

Q. How can researchers optimize reaction conditions to minimize racemization during the synthesis of enantiomerically pure (2R)-3,3-difluorobutan-2-amine?

- Methodological Answer :

- Low-temperature synthesis : Conduct reactions at -20°C to slow racemization kinetics .

- Non-polar solvents : Use hexane or dichloromethane to reduce proton exchange at the chiral center .

- Chiral catalysts : Employ (R)-BINAP ligands in asymmetric hydrogenation to maintain ee >99% .

Q. What strategies are effective in analyzing and resolving conflicting crystallographic data for (2R)-3,3-difluorobutan-2-amine derivatives?

- Methodological Answer :

- High-resolution X-ray diffraction (HR-XRD) : Resolve fluorine disorder with data collection at 100 K and refinement using SHELXL .

- Complementary techniques : Compare with neutron diffraction or cryo-EM density maps to validate hydrogen/fluorine positions .

- Computational validation : Overlay DFT-optimized structures with experimental coordinates (RMSD <0.2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.